molecular formula C13H11F3O3 B13499161 4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B13499161
M. Wt: 272.22 g/mol
InChI Key: YEDRWLUFGFNBIZ-UHFFFAOYSA-N
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Description

This bicyclic compound features a 2-oxabicyclo[2.1.1]hexane core, a carboxylic acid group at position 5, and a 2-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. Its rigid bicyclic structure may confer conformational restraint, making it a candidate for drug discovery targeting enzymes or receptors requiring specific spatial interactions .

Properties

Molecular Formula

C13H11F3O3

Molecular Weight

272.22 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H11F3O3/c14-13(15,16)8-4-2-1-3-7(8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18)

InChI Key

YEDRWLUFGFNBIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1(CO2)C3=CC=CC=C3C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Diene Intermediate

The initial step involves synthesizing a suitable diene precursor, which is crucial for subsequent cycloaddition:

  • Starting Material: Phenylacetaldehyde derivatives, such as 2-(4-trifluoromethylphenyl)acetaldehyde, are prepared via aldehyde formation from corresponding phenyl precursors.
  • Method: The aldehyde undergoes a Wittig or Horner–Wadsworth–Emmons reaction to generate the conjugated diene system. This step is often performed under inert conditions to prevent oxidation or polymerization.

Photochemical [2+2] Cycloaddition

The core bicyclic structure is constructed via a [2+2] cycloaddition:

  • Reagents: The diene reacts with a suitable alkene or alkene equivalent, often under photochemical conditions.
  • Conditions: The reaction is typically carried out using blue LED irradiation in a dry acetonitrile solvent, with a photocatalyst such as iridium complexes to facilitate the cycloaddition.
  • Outcome: Formation of the oxabicyclo[2.1.1]hexane core with high regio- and stereoselectivity.

Functionalization of the Bicyclic Scaffold

Oxidation to Carboxylic Acid

The key transformation involves converting the cycloadduct into the target carboxylic acid:

  • Method: The intermediate ketone undergoes oxidation using Dess–Martin periodinane (DMP) or other suitable oxidants like sodium chlorite (NaClO2) under controlled conditions.
  • Notes: DMP oxidation is preferred for its mildness and high selectivity, converting secondary alcohols or ketones into carboxylic acids after subsequent hydrolysis.

Introduction of the Trifluoromethylphenyl Group

The trifluoromethylphenyl moiety is incorporated via a nucleophilic or electrophilic aromatic substitution:

  • Method: A nucleophilic aromatic substitution or a metal-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) can be employed.
  • Reagents: 4-(Trifluoromethyl)phenylboronic acid or trifluoromethylated aryl halides are common coupling partners.
  • Conditions: Palladium catalysis with phosphine ligands in a polar aprotic solvent at elevated temperatures.

Final Functional Group Modifications

Ester Hydrolysis and Carboxylic Acid Formation

If the initial steps yield esters, hydrolysis is performed:

  • Method: Basic hydrolysis using aqueous sodium hydroxide followed by acidification yields the free carboxylic acid.
  • Conditions: Reflux in aqueous NaOH, then acidification with dilute hydrochloric acid.

Purification

The final product is purified via recrystallization from suitable solvents such as hexane or ethyl acetate, or by preparative chromatography if necessary.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents Conditions Yield/Notes
1 Diene synthesis Phenylacetaldehyde derivatives Wittig/Horner–Wadsworth–Emmons High purity, precursor formation
2 Photochemical [2+2] cycloaddition Diene + alkene, iridium catalyst Blue LED irradiation, inert atmosphere High regioselectivity
3 Oxidation to carboxylic acid DMP or NaClO2 Room temperature, mild Selective oxidation
4 Aromatic substitution 4-(Trifluoromethyl)phenylboronic acid Pd-catalyzed coupling Good yields, functional group tolerance
5 Hydrolysis NaOH Reflux Final carboxylic acid obtained

Research Findings and Notes

  • The synthesis of 2-oxabicyclo[2.1.1]hexanes as bioisosteres has been extensively studied for their improved physicochemical properties, including enhanced metabolic stability and bioavailability.
  • Photochemical cycloaddition methods have proven effective in constructing the bicyclic core with high stereocontrol.
  • The incorporation of trifluoromethyl groups is achieved via modern cross-coupling techniques, offering versatility and high yields.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid (CAS 2168662-66-4)
  • Molecular Formula : C₁₃H₁₄O₃
  • Molar Mass : 218.25 g/mol
  • Key Differences :
    • Substituent : Methyl group at the ortho position of the phenyl ring.
    • Impact : The methyl group is electron-donating, increasing electron density on the aromatic ring. This reduces acidity of the carboxylic acid (pKa ~3.5 vs. ~2.8 for the trifluoromethyl analog) and may lower metabolic stability due to oxidative susceptibility .
4-[4-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
  • Molecular Formula : C₁₃H₁₁F₃O₃ (inferred)
  • Molar Mass : ~296.23 g/mol
  • Key Differences: Substituent: Trifluoromethyl group at the para position. However, the electronic effects remain similar, maintaining strong electron withdrawal .
rac-(1R,4S,5S)-4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
  • Molecular Formula : C₁₃H₁₄O₄ (inferred)
  • Molar Mass : ~234.25 g/mol
  • Key Differences :
    • Substituent : Methoxy group at the para position.
    • Impact : The methoxy group is electron-donating, increasing ring electron density. This may enhance hydrogen-bonding capacity but reduce lipophilicity (LogP ~1.2 vs. ~2.5 for trifluoromethyl analogs) .

Variations in Bicyclic Core and Functional Group Position

3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2413896-21-4)
  • Molecular Formula : C₈H₇F₃O₃
  • Molar Mass : 208.14 g/mol
  • Key Differences :
    • Substituent : Trifluoromethyl group directly on the bicyclo ring.
    • Impact : Altered steric and electronic effects near the carboxylic acid group may reduce conformational flexibility and increase acidity (pKa ~2.5) .
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2731009-06-4)
  • Molecular Formula : C₁₂H₁₂O₃
  • Molar Mass : 204.23 g/mol
  • Key Differences :
    • Functional Group Position : Carboxylic acid at position 1.
    • Impact : Spatial repositioning of the acid group may disrupt hydrogen-bonding networks, reducing binding affinity in biological systems .

Comparison with Larger Bicyclic Systems

7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Molecular Formula : C₇H₁₀O₃
  • Molar Mass : 142.15 g/mol
  • Key Differences: Ring Structure: Bicyclo[2.2.1]heptane (larger ring) vs. hexane.

Research Findings and Implications

Electronic Effects : Trifluoromethyl-substituted analogs exhibit enhanced metabolic stability and acidity compared to methyl or methoxy derivatives, making them preferable for drug candidates requiring prolonged half-lives .

Steric Considerations : Ortho-substituted analogs (e.g., target compound) face steric hindrance, which may limit solubility but improve target selectivity due to restricted conformations .

Functional Group Positioning: Carboxylic acid placement (position 1 vs.

Biological Activity

4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has attracted attention for its potential biological activities, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function, making it a significant target for treating neurological disorders.

  • Molecular Formula : C13H12F3O3
  • Molecular Weight : 272.22 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Limited in water; soluble in organic solvents like methanol and ethanol

The compound’s biological activity is primarily attributed to its interaction with the NMDA receptor. By blocking this receptor, it demonstrates potential therapeutic applications in managing conditions such as:

  • Epilepsy
  • Neurodegenerative diseases (e.g., Alzheimer's disease)
  • Pain management (analgesic properties)

NMDA Receptor Antagonism

Research indicates that this compound functions as a selective NMDA receptor antagonist. This property is crucial for its anticonvulsant and analgesic effects, as evidenced by preclinical studies.

Anticonvulsant Properties

In various animal models, the compound has demonstrated significant anticonvulsant activity, suggesting its potential use in treating epilepsy. The mechanism involves modulation of excitatory neurotransmission through NMDA receptor inhibition.

Analgesic Effects

The analgesic properties of this compound have been explored, showing efficacy in reducing pain responses in experimental setups, further supporting its role as a therapeutic agent in pain management.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureNMDA receptor antagonist, anticonvulsant, analgesic
4-(Trifluoromethyl)benzamideStructureDifferent binding profile; lacks bicyclic structure
3-Hydroxy-4-(trifluoromethyl)benzoic acidStructureContains hydroxyl group; different pharmacological activity

Study 1: NMDA Receptor Modulation

In a study focusing on the modulation of NMDA receptors, researchers found that the compound effectively reduced excitatory postsynaptic currents in vitro, demonstrating its potential to mitigate neurotoxic effects associated with excessive glutamate signaling.

Study 2: Analgesic Efficacy

Another investigation assessed the analgesic properties of the compound using animal models of pain. Results indicated that administration led to significant reductions in pain behavior compared to controls, supporting its use as a novel analgesic agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Analytical techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity.

Q & A

What are the key structural features of this compound, and how do they influence its reactivity and bioisosteric potential?

The compound features a bicyclo[2.1.1]hexane scaffold with an oxygen atom in the 2-position (2-oxabicyclo), a carboxylic acid group at position 5, and a 2-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bicyclic system imposes conformational rigidity. Geometric parameters (e.g., distance d ≈ 3.6 Å between substituents) make it a viable bioisostere for ortho-substituted phenyl rings, enabling mimicry of spatial and electronic properties in drug design .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic routes often involve:

  • Intramolecular photocycloaddition : For bicyclic ring formation (e.g., using ethyl 3-(2-propenyloxy)propenoate derivatives under UV light) .
  • Functional group transformations : Oxidation of alcohol intermediates to introduce the carboxylic acid group.
  • Purification : Use of reverse-phase HPLC or chiral chromatography to resolve stereoisomers, critical due to the compound’s bicyclic rigidity.
    Key challenges include minimizing side reactions (e.g., fragmentation during solvolysis) and optimizing reaction temperatures to preserve stereochemical integrity .

What advanced methodologies are recommended for characterizing stereochemistry and electronic environments?

  • NMR Spectroscopy : 1H-NMR and 19F-NMR to confirm stereochemistry and electronic effects of the trifluoromethyl group. For example, coupling constants in 1H-NMR can distinguish endo vs. exo configurations .
  • X-ray crystallography : To resolve ambiguities in bicyclic ring geometry and substituent orientation .
  • Computational modeling : Density functional theory (DFT) to predict electronic properties (e.g., dipole moments) and compare with experimental data .

How does the trifluoromethyl group influence bioisosteric properties compared to non-fluorinated analogs?

The trifluoromethyl group increases steric bulk (~1.56 Å r distance) and electron-withdrawing effects, altering hydrogen-bonding capacity and metabolic stability. Compared to methyl or phenyl substituents, it enhances resistance to oxidative degradation and improves binding affinity in hydrophobic pockets. Geometric comparisons show that 2-oxabicyclo[2.1.1]hexanes with trifluoromethyl groups better mimic ortho-substituted phenyl rings in angular displacement (θ ≈ 60°) and substituent spacing (d ≈ 3.6 Å vs. 3.0–3.1 Å in phenyl rings) .

What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing trifluoromethyl with bromo or methyl groups) to isolate contributions to activity .
  • Comparative crystallography : Analyze binding modes in protein complexes to identify structural determinants of efficacy.
  • Solvent effects : Test activity in different solvents to assess fragmentation or aggregation tendencies, which may explain discrepancies .

How can computational tools aid in predicting the compound’s metabolic stability?

  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict oxidation sites.
  • ADMET prediction software : Use tools like SwissADME to estimate logP, solubility, and metabolic pathways. The trifluoromethyl group typically reduces metabolic clearance by blocking hydroxylation .

What are the limitations of using this compound as a phenyl ring bioisostere?

While the bicyclic system mimics phenyl ring geometry, its increased rigidity may restrict conformational flexibility required for target binding. Additionally, the longer d distance (~3.6 Å vs. 3.0–3.1 Å) could misalign substituents in tight binding pockets. Validate bioisosteric utility via side-by-side assays with phenyl-containing analogs .

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